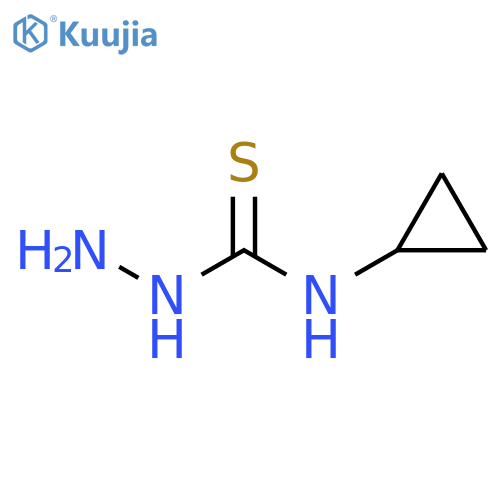Cas no 122813-75-6 (3-Amino-1-cyclopropylthiourea)
3-アミノ-1-シクロプロピルチオ尿素は、シクロプロピル基とチオ尿素骨格を有する有機化合物です。分子式C4H9N3Sで表され、分子量131.20 g/molの白色から淡黄色の結晶性固体です。この化合物は、医薬品中間体や農薬合成において重要な役割を果たす多機能なビルディングブロックです。特に、その反応性の高いアミノ基とチオ尿素部位は、ヘテロ環合成や官能基変換に優れた特性を示します。高い純度(通常98%以上)と安定性を備えており、有機合成化学における多段階反応に適しています。また、水や一般的な有機溶媒への溶解性が良好なため、反応条件の設計自由度が高い点が特徴です。

3-Amino-1-cyclopropylthiourea structure
商品名:3-Amino-1-cyclopropylthiourea
3-Amino-1-cyclopropylthiourea 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarbothioamide,N-cyclopropyl-
- 1-Cyclopropylhydrazinecarbothioamide
- N-CYCLOPROPYLHYDRAZINECARBOTHIOAMIDE
- 1-amino-3-cyclopropylthiourea
- DTXSID80365205
- IWYSVPJSANLOFP-UHFFFAOYSA-N
- AT24989
- Hydrazinecarbothioamide, N-cyclopropyl-
- Z56886442
- 4-cyclopropyl-3-thiosemicarbazide
- CS-0219447
- SCHEMBL5098857
- EN300-04049
- AKOS001074170
- 122813-75-6
- 3-amino-1-cyclopropylthiourea
- 3-Amino-1-cyclopropylthiourea
-
- インチ: InChI=1S/C4H9N3S/c5-7-4(8)6-3-1-2-3/h3H,1-2,5H2,(H2,6,7,8)
- InChIKey: IWYSVPJSANLOFP-UHFFFAOYSA-N
- ほほえんだ: C1(NC(NN)=S)CC1
計算された属性
- せいみつぶんしりょう: 131.052
- どういたいしつりょう: 131.052
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 99.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
3-Amino-1-cyclopropylthiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290117-500mg |
3-Amino-1-cyclopropylthiourea |
122813-75-6 | 97% | 500mg |
¥4404.00 | 2024-08-09 | |
| Enamine | EN300-04049-0.25g |
3-amino-1-cyclopropylthiourea |
122813-75-6 | 95% | 0.25g |
$92.0 | 2023-10-28 | |
| Enamine | EN300-04049-0.1g |
3-amino-1-cyclopropylthiourea |
122813-75-6 | 95% | 0.1g |
$66.0 | 2023-10-28 | |
| Enamine | EN300-04049-5.0g |
3-amino-1-cyclopropylthiourea |
122813-75-6 | 95% | 5g |
$743.0 | 2023-05-03 | |
| Enamine | EN300-04049-10.0g |
3-amino-1-cyclopropylthiourea |
122813-75-6 | 95% | 10g |
$1101.0 | 2023-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290117-50mg |
3-Amino-1-cyclopropylthiourea |
122813-75-6 | 97% | 50mg |
¥1382.00 | 2024-08-09 | |
| TRC | A604088-100mg |
3-Amino-1-cyclopropylthiourea |
122813-75-6 | 100mg |
$ 50.00 | 2022-06-08 | ||
| Aaron | AR000K81-100mg |
Hydrazinecarbothioamide, N-cyclopropyl- |
122813-75-6 | 95% | 100mg |
$116.00 | 2025-01-20 | |
| A2B Chem LLC | AA25109-500mg |
N-Cyclopropylhydrazinecarbothioamide |
122813-75-6 | 95% | 500mg |
$220.00 | 2024-04-20 | |
| A2B Chem LLC | AA25109-100mg |
N-Cyclopropylhydrazinecarbothioamide |
122813-75-6 | 95% | 100mg |
$105.00 | 2024-04-20 |
3-Amino-1-cyclopropylthiourea 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
122813-75-6 (3-Amino-1-cyclopropylthiourea) 関連製品
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
